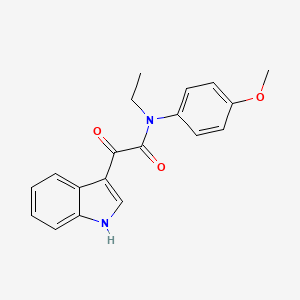

N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Description

N-Ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (molecular formula: C₁₈H₁₇N₂O₃; molecular weight: 308.34 g/mol) is a synthetic indole-derived glyoxylamide characterized by an N-ethyl group, a 4-methoxyphenyl substituent, and a 2-oxoacetamide backbone . Indole derivatives are pharmacologically significant due to their structural mimicry of natural ligands and versatility in drug design, particularly in anticancer, antimicrobial, and anti-inflammatory applications . This compound’s synthesis typically involves condensation of indole precursors with oxalyl chloride and subsequent amine coupling under anhydrous conditions .

Properties

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-21(13-8-10-14(24-2)11-9-13)19(23)18(22)16-12-20-17-7-5-4-6-15(16)17/h4-12,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXZXINUCBTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with anisole in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be formed by reacting the indole derivative with ethyl chloroacetate in the presence of a base such as sodium hydride, followed by hydrolysis and subsequent reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the indole ring, benzene moiety, or the N-alkyl/aryl groups. Key examples include:

Key Observations:

- Electron-withdrawing groups (e.g., fluorine in ) may alter solubility and binding affinity.

- Bioactivity : Adamantane derivatives exhibit potent anticancer activity (IC₅₀ values: 2.1–8.7 µM against HeLa, MCF7, and HepG2 cells) due to enhanced lipophilicity and membrane penetration .

Physicochemical Properties

- Crystallography: The target’s analogue (C₂₀H₂₀N₂O₄) crystallizes in monoclinic P2₁ with unit cell dimensions a = 8.36 Å, b = 35.07 Å, c = 12.28 Å .

Biological Activity

N-ethyl-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, also referred to as C730-0140, is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 294.31 g/mol |

| Molecular Formula | C17H14N2O3 |

| LogP | 3.285 |

| Polar Surface Area | 54.483 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and neuroprotective effects. The methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant tumor growth inhibition in various cancer models. For instance, a study demonstrated that related indole-based compounds showed promising results in mouse xenograft models of head and neck cancer, suggesting potential applications in oncology .

Neuroprotective Effects

The indole structure is also associated with neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to modulate neuroinflammation and promote neuronal survival. In particular, studies have highlighted the role of indole derivatives in enhancing neurosteroid synthesis, which is critical for neuronal health .

Case Studies

-

Head and Neck Cancer Model

- Objective: To evaluate the efficacy of indole derivatives in inhibiting tumor growth.

- Findings: Two compounds from the indole series demonstrated significant tumor growth inhibition in a mouse model.

- Conclusion: This suggests that this compound may possess similar anticancer properties.

-

Neuroinflammation Studies

- Objective: To assess the impact of indole derivatives on neuroinflammation.

- Findings: Indole compounds were shown to penetrate the blood-brain barrier and exert protective effects against neuroinflammatory conditions.

- Conclusion: This highlights the potential of this compound in treating neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of this compound indicates a favorable interaction with various biological targets:

| Target | Affinity (IC50) | Mechanism of Action |

|---|---|---|

| TSPO (Translocator Protein) | 0.11 nM | Modulation of neuroinflammation |

| Cancer Cell Lines | Varies | Induction of apoptosis |

These interactions suggest that the compound may act as a multi-target agent, providing therapeutic benefits across different disease states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.